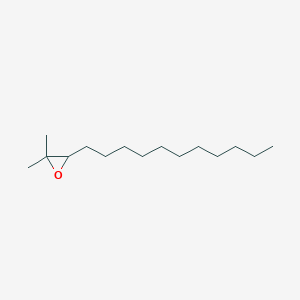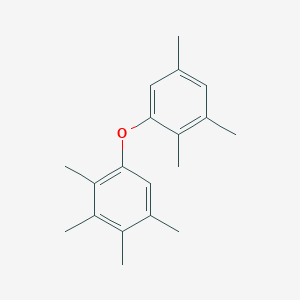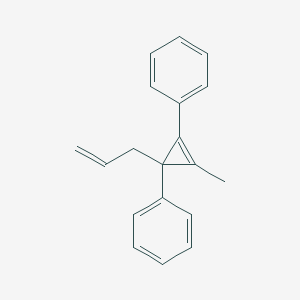
3-Allyl-2-methyl-1,3-diphenylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-methyl-1,3-diphenylcyclopropene is an organic compound that belongs to the class of cyclopropenes, which are three-membered carbocycles. This compound is characterized by the presence of an allyl group, a methyl group, and two phenyl groups attached to the cyclopropene ring. Cyclopropenes are known for their high ring strain and unique reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methyl-1,3-diphenylcyclopropene can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-diphenylcyclopropene with an allyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl halide displaces a leaving group on the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-methyl-1,3-diphenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The compound can be reduced to form a saturated cyclopropane derivative.
Substitution: The allyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Allylic substitution can be achieved using reagents like allyl bromide and a strong base.
Major Products
Oxidation: Formation of epoxides or allylic alcohols.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenes with various functional groups.
Scientific Research Applications
3-Allyl-2-methyl-1,3-diphenylcyclopropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Allyl-2-methyl-1,3-diphenylcyclopropene involves its reactivity due to the high ring strain of the cyclopropene ring. The compound can undergo ring-opening reactions, rearrangements, and interactions with various molecular targets. The allyl group provides additional reactivity, allowing for diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-3-methyl-1,2-diphenylcyclopropene: Similar structure but with different substitution pattern.
2-Methyl-1,3-diphenylcyclopropene: Lacks the allyl group, resulting in different reactivity.
1,3-Diphenylcyclopropene: Simplest form without methyl or allyl groups.
Uniqueness
3-Allyl-2-methyl-1,3-diphenylcyclopropene is unique due to the presence of both an allyl and a methyl group on the cyclopropene ring
Properties
CAS No. |
62907-51-1 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(2-methyl-3-phenyl-1-prop-2-enylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-3-14-19(17-12-8-5-9-13-17)15(2)18(19)16-10-6-4-7-11-16/h3-13H,1,14H2,2H3 |
InChI Key |
AHKMOTLYICVWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(CC=C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



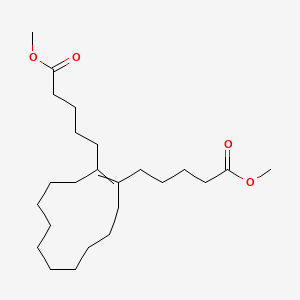
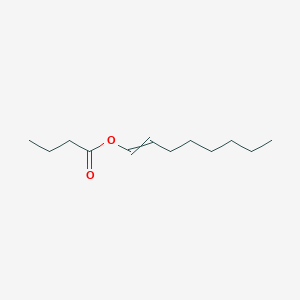
![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
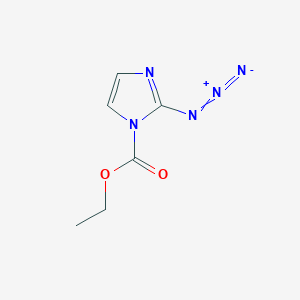
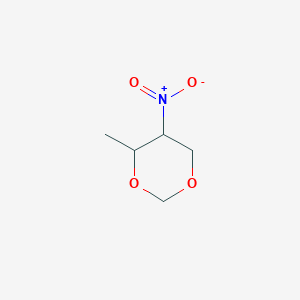
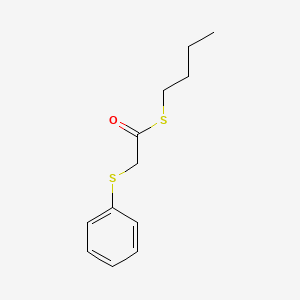
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

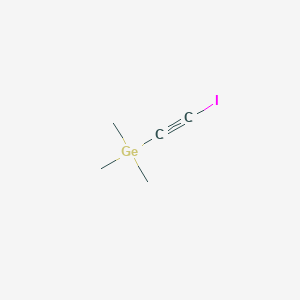
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
